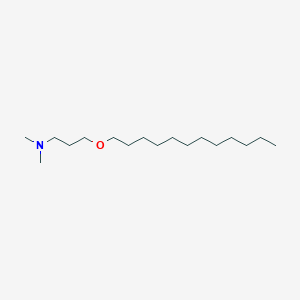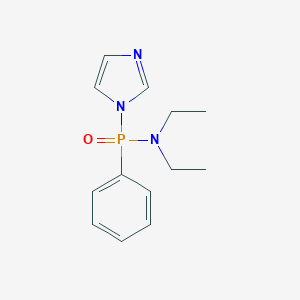
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide, also known as DIPPFA, is a chemical compound with potential applications in scientific research. It is a phosphinic amide that has been synthesized and studied for its unique properties and potential uses in various fields.
Mécanisme D'action
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide acts as a competitive inhibitor of the vesicular glutamate transporter, binding to the active site of the protein and preventing the release of glutamate. This mechanism of action has been studied using various techniques, including electrophysiology and fluorescence imaging.
Effets Biochimiques Et Physiologiques
The inhibition of the vesicular glutamate transporter by N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide has been shown to have various biochemical and physiological effects. These include changes in synaptic transmission and plasticity, as well as alterations in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide in lab experiments is its selectivity for the vesicular glutamate transporter, which allows for specific targeting of glutamate release. However, one limitation is its potential toxicity and effects on other neurotransmitter systems.
Orientations Futures
There are several potential future directions for the study of N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide and its applications in scientific research. These include further investigation of its mechanism of action and effects on synaptic transmission and plasticity, as well as its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the development of more selective and potent inhibitors of the vesicular glutamate transporter could lead to further advances in the field.
Méthodes De Synthèse
The synthesis of N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide involves the reaction of imidazole with diethyl phosphite and phenyl isocyanate in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular glutamate transporter, which is involved in the release of glutamate, an important neurotransmitter in the brain. This inhibition can lead to a decrease in glutamate release and subsequent effects on synaptic transmission and plasticity.
Propriétés
Numéro CAS |
15493-49-9 |
|---|---|
Nom du produit |
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide |
Formule moléculaire |
C13H18N3OP |
Poids moléculaire |
263.28 g/mol |
Nom IUPAC |
N-ethyl-N-[imidazol-1-yl(phenyl)phosphoryl]ethanamine |
InChI |
InChI=1S/C13H18N3OP/c1-3-15(4-2)18(17,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Clé InChI |
CDLPAPNLFRHDNM-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)N2C=CN=C2 |
SMILES canonique |
CCN(CC)P(=O)(C1=CC=CC=C1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




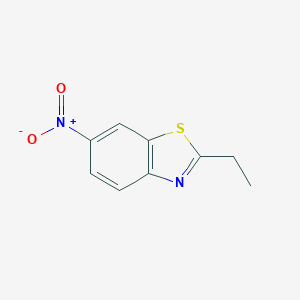



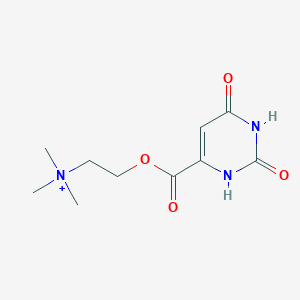
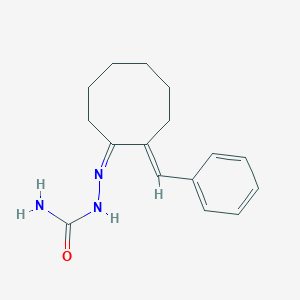
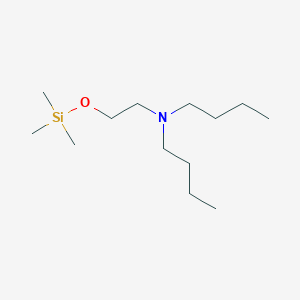
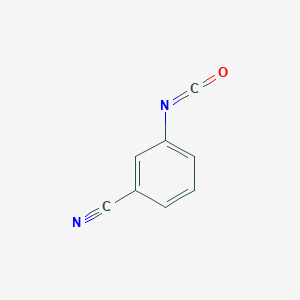
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
